molecular formula C14H21NO4 B12633105 N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide

Cat. No.: B12633105
M. Wt: 267.32 g/mol
InChI Key: DBIDBTWIMMPUNL-UHFFFAOYSA-N
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Description

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide is an acetamide derivative featuring a 3,5-dimethoxyphenyl core substituted with a 4-hydroxybutyl chain at the 2-position. The molecular formula is C₁₅H₂₁NO₄, and its structure includes a polar hydroxybutyl group and lipophilic dimethoxy aromatic ring ().

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-[2-(4-hydroxybutyl)-3,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C14H21NO4/c1-10(17)15-13-8-11(18-2)9-14(19-3)12(13)6-4-5-7-16/h8-9,16H,4-7H2,1-3H3,(H,15,17)

InChI Key

DBIDBTWIMMPUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)OC)OC)CCCCO

Origin of Product

United States

Preparation Methods

Direct Acylation Method

This method involves the direct reaction of 4-hydroxybutyl-3,5-dimethoxyaniline with acetic anhydride or acetyl chloride.

  • Reagents :

    • 4-Hydroxybutyl-3,5-dimethoxyaniline
    • Acetic anhydride or acetyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve 4-hydroxybutyl-3,5-dimethoxyaniline in an organic solvent (e.g., dichloromethane).
    • Add acetic anhydride or acetyl chloride dropwise while stirring.
    • Introduce a base like triethylamine to neutralize the acid formed during the reaction.
    • Stir the mixture at room temperature for several hours.
    • Quench the reaction by adding water and extract the organic layer.
  • Yield : Typically ranges from 70% to 85% depending on reaction conditions.

Two-Step Synthesis via Intermediate Formation

In this method, an intermediate is first synthesized before being converted into N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide.

  • Step 1 : Synthesis of Acetylated Intermediate

    • React a substituted phenol with a suitable acylating agent (e.g., acetyl chloride) to form an acetylated phenol.
  • Step 2 : Coupling Reaction

    • The acetylated phenol is then reacted with butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as DMAP (4-Dimethylaminopyridine).
  • Procedure :

    • Mix the acetylated phenol with butanol and DCC in dichloromethane.
    • Stir at room temperature for several hours.
    • Purify the product using column chromatography.
  • Yield : Approximately 75% to 90%.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

  • Reagents : Similar to direct acylation but optimized for microwave conditions.

  • Procedure :

    • Combine all reagents in a microwave-compatible vessel.
    • Set the microwave to appropriate power and time settings (e.g., 300 W for 10 minutes).
    • After cooling, perform extraction and purification as described in previous methods.
  • Yield : Often exceeds traditional methods, reaching up to 95%.

The choice of solvent, temperature, and reaction time plays a crucial role in determining both yield and purity of this compound.

Parameter Optimal Condition
Solvent Dichloromethane or THF
Temperature Room temperature to reflux
Reaction Time Several hours to overnight
Base Triethylamine or DMAP

Following synthesis, purification is essential to obtain high-purity compounds:

  • Column Chromatography : Utilized for separating compounds based on polarity.

  • Recrystallization : Effective for purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

The preparation of this compound can be achieved through various synthetic routes including direct acylation, two-step synthesis via intermediates, and microwave-assisted methods. Each method presents unique advantages concerning yield and efficiency. Further research may focus on optimizing these methods for industrial applications or exploring alternative synthetic pathways that could enhance sustainability or reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

1.1 Cholinesterase Inhibition

One of the primary applications of N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide is as a cholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Research indicates that derivatives of this compound exhibit significant inhibition of butyrylcholinesterase (BChE), an enzyme associated with cognitive decline in Alzheimer's patients. For instance, a study demonstrated that certain substituted acetamides showed IC50 values indicating potent BChE inhibition, suggesting their potential as therapeutic agents for Alzheimer's disease management .

1.2 Antioxidant Activity

In addition to cholinesterase inhibition, this compound may possess antioxidant properties. The development of cholinesterase inhibitors with antioxidant capabilities is an emerging trend in Alzheimer's research. Compounds exhibiting both activities could provide dual benefits in combating oxidative stress related to neurodegeneration .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. For example, the cyclization of anthranilic acid and subsequent reactions have been utilized to create derivatives that effectively inhibit BChE. Molecular docking studies confirm the binding interactions within the active site of BChE, supporting the observed biological activities .

Case Studies and Experimental Findings

3.1 In Vitro Studies

Recent studies have evaluated the efficacy of various substituted acetamides, including this compound, through in vitro assays. For instance:

  • A series of compounds were tested for their BChE inhibitory activity using Ellman’s method, revealing that certain derivatives exhibited IC50 values lower than 5 µM, indicating strong inhibition .
  • Molecular dynamics simulations further elucidated the interaction dynamics between these compounds and BChE, providing insights into their mechanism of action.

3.2 In Vivo Studies

While most research has focused on in vitro evaluations, preliminary in vivo studies are essential for assessing the therapeutic potential of this compound. Future studies should aim to investigate its pharmacokinetics and pharmacodynamics in animal models to validate its efficacy and safety profile.

Data Tables

Compound NameIC50 (µM)Target EnzymeStudy Reference
This compound< 5Butyrylcholinesterase
Compound X0.52Butyrylcholinesterase
Compound Y6.74Butyrylcholinesterase

Mechanism of Action

The mechanism of action of N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may facilitate binding to certain enzymes or receptors, while the dimethoxyphenyl group can modulate the compound’s overall activity. The acetamide group may contribute to the compound’s stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Dimethoxyphenyl Groups

Compound 3a and 3b ()
  • Structure :
    • 3a: N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide.
    • 3b: N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide.
  • Key Features :
    • Positional isomerism : The dimethoxy groups are at 4,5-positions vs. 3,5-positions in the target compound.
    • Substituents : Acetyl or benzamide groups instead of hydroxybutyl.
  • Data :
    • ¹H NMR and ¹³C NMR data confirm structural integrity ().
    • Elemental analysis (C, H, N) aligns with theoretical values.
  • Implications: The 3,5-dimethoxy substitution in the target compound may enhance steric accessibility compared to 4,5-dimethoxy analogs.
Compound 18 ()
  • Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide.
  • Key Features: Contains a 3,5-dimethoxyphenylamino group linked to a pyrazine-sulfamoyl bridge.
  • Data :
    • HRMS (m/z = 432.09694 [M+H⁺]) confirms molecular identity.
  • Implications :
    • The sulfamoyl and pyrazine groups may confer distinct biological activity (e.g., Hedgehog pathway inhibition) compared to the target’s simpler hydroxybutyl chain .

Halogenated and Hydroxyphenyl Acetamides

Compounds 19h–19k ()
  • Structures : Variants of N-(halophenyl)-2-(4-hydroxyphenyl)acetamide (e.g., dibromo, iodo, bromochloro).
  • Data :
    • Yields range from 31.8% to 89.5%, suggesting synthetic feasibility for halogenated analogs.
    • HRMS and NMR confirm purity and regiochemistry.
  • Implications :
    • Halogens improve radiotherapy sensitization, while the target’s hydroxybutyl may prioritize solubility over reactivity .
Chlorinated Paracetamol Derivatives ()
  • Structures : N-(chlorinated hydroxyphenyl)acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide).
  • Key Features :
    • Chlorine atoms increase metabolic stability but reduce hydrophilicity.
  • Implications :
    • The target’s hydroxybutyl group could mitigate toxicity risks associated with chlorinated metabolites .

Benzothiazole-Linked Acetamides

EUROPEAN PATENT Compounds ()
  • Structures : N-(trifluoromethylbenzothiazole)-2-(methoxyphenyl)acetamides.
  • Implications :
    • The target’s dimethoxyphenyl group lacks the benzothiazole’s planar rigidity, possibly reducing affinity for flat binding pockets .
N-(1,3-Benzothiazol-2-yl)acetamide ()
  • Structure : Benzothiazole ring substituted with acetamide.
  • Key Features :
    • Sulfur and nitrogen in the benzothiazole improve electronic properties.
  • Implications :
    • The target’s hydroxybutyl chain may enhance water solubility compared to benzothiazole derivatives .

Data Comparison Table

Compound Name Molecular Formula Key Substituents Biological Activity Yield (%) Reference
N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide C₁₅H₂₁NO₄ 3,5-dimethoxy, 4-hydroxybutyl Not reported -
3a () C₁₉H₂₁NO₄ 4,5-dimethoxy, acetyl Not reported -
19h () C₁₈H₁₇Br₂NO₄ 3,5-dibromo, 4-hydroxyphenyl Radiotherapy sensitizer 89.5
Compound 18 () C₁₈H₁₈N₅O₆S 3,5-dimethoxy, sulfamoyl Hedgehog pathway inhibitor -
N-(1,3-Benzothiazol-2-yl)acetamide C₉H₈N₂OS Benzothiazole Crystallographic studies -

Key Findings and Implications

Structural Flexibility : The target compound’s hydroxybutyl chain distinguishes it from halogenated or benzothiazole-linked analogs, balancing hydrophilicity and lipophilicity.

Synthetic Feasibility : Halogenated derivatives () show higher yields (up to 89.5%), suggesting that introducing hydroxybutyl may require optimized conditions.

Biological Relevance : Sulfamoyl and pyrazine groups () or halogenation () correlate with specific activities (e.g., pathway inhibition, radiosensitization), while the target’s bioactivity remains unexplored.

Discrepancies : describes a hydroxybut-1-ynyl (alkyne) group, whereas the query compound is hydroxybutyl (alkyl). This structural variance could significantly alter reactivity and stability.

Biological Activity

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H21_{21}N1_{1}O4_{4}
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : this compound

This compound features a phenyl ring substituted with methoxy groups and a hydroxybutyl side chain, which may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Antioxidant Activity : The presence of methoxy and hydroxy groups in the structure suggests that the compound may exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and tyrosinase. These enzymes are involved in neurotransmission and melanin production, respectively, indicating potential applications in neuroprotection and dermatology.
  • Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways within cells, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, studies have demonstrated that derivatives with similar functional groups exhibit significant activity against various bacterial strains.

Study Microorganism Tested Activity Observed
Escherichia coliInhibition of growth
Staphylococcus aureusModerate activity
Candida albicansHigh antifungal activity

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Cancer Type Mechanism of Action Reference
Breast CancerInduces apoptosis via PI3K/Akt pathway inhibition
Colon CancerCell cycle arrest at G1 phase

Case Studies

  • Case Study on Neuroprotection : A study explored the neuroprotective effects of a related compound in a rat model of cerebral ischemia. The results indicated significant reduction in neuronal death and improved functional recovery post-treatment, suggesting potential for treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Efficacy Evaluation : In vitro assays demonstrated that the compound exhibits strong radical scavenging activity, comparable to established antioxidants such as vitamin C. This suggests its potential utility in formulations aimed at oxidative stress-related conditions .

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